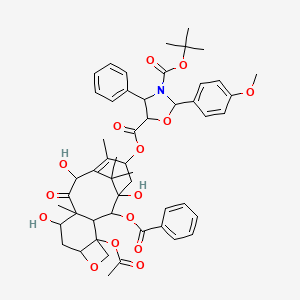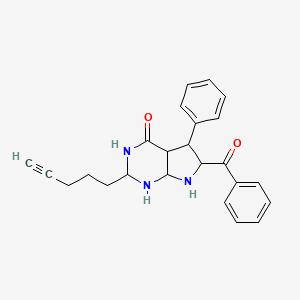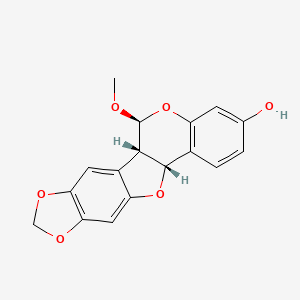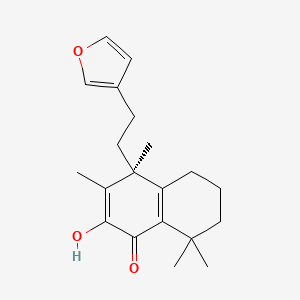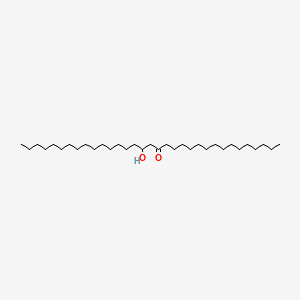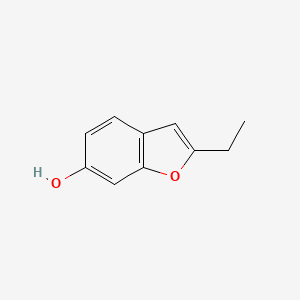![molecular formula C18H18N4O4 B593593 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline CAS No. 1812-68-6](/img/structure/B593593.png)
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline is a chemical compound formed by the reaction of 1-Phenylcyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine. This compound is part of the hydrazone family, which is widely used in analytical chemistry for the detection and quantification of carbonyl compounds such as aldehydes and ketones .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline involves the reaction of 1-Phenylcyclopentanecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst. The reaction proceeds as follows:
1-Phenylcyclopentanecarbaldehyde+2,4-dinitrophenylhydrazine→1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone+H2O
The reaction is a condensation reaction, where water is eliminated as a byproduct .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline primarily undergoes substitution reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the hydrazone.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the hydrazone to the corresponding amine.
Major Products Formed
Substitution Reactions: Substituted hydrazones.
Oxidation Reactions: Oxidized products such as nitro compounds.
Reduction Reactions: Corresponding amines.
Applications De Recherche Scientifique
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of carbonyl compounds in various samples.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of various chemical intermediates and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water. The resulting hydrazone is stable and can be easily detected and quantified using various analytical techniques .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenylhydrazone derivatives: These compounds are similar in structure and reactivity to 2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline.
Phenylhydrazone derivatives: These compounds also form stable hydrazone derivatives with carbonyl compounds.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hydrazone derivatives. Its ability to form stable derivatives with a wide range of carbonyl compounds makes it particularly valuable in analytical applications.
Propriétés
Numéro CAS |
1812-68-6 |
|---|---|
Formule moléculaire |
C18H18N4O4 |
Poids moléculaire |
354.366 |
Nom IUPAC |
2,4-dinitro-N-[(Z)-(1-phenylcyclopentyl)methylideneamino]aniline |
InChI |
InChI=1S/C18H18N4O4/c23-21(24)15-8-9-16(17(12-15)22(25)26)20-19-13-18(10-4-5-11-18)14-6-2-1-3-7-14/h1-3,6-9,12-13,20H,4-5,10-11H2/b19-13- |
Clé InChI |
NMDINFCSGKUZSS-UYRXBGFRSA-N |
SMILES |
C1CCC(C1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Synonymes |
1-Phenylcyclopentanecarbaldehyde 2,4-dinitrophenyl hydrazone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


